2-(benzylthio)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group and an ethanesulfonyl-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial formation of the benzylsulfanyl group followed by the introduction of the ethanesulfonyl-pyridazinyl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylsulfanyl derivatives and pyridazinyl compounds, such as:
- 2-benzylsulfanyl-N-(5-ethyl-6-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)acetamide
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-3-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H21N3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-12-11-19(23-24-21)17-9-6-10-18(13-17)22-20(25)15-28-14-16-7-4-3-5-8-16/h3-13H,2,14-15H2,1H3,(H,22,25) |
InChI Key |
XMGZGHZNWJFWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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